molecular formula C24H26N4O2 B10978326 N,N'-bis[4-(dimethylamino)phenyl]benzene-1,3-dicarboxamide

N,N'-bis[4-(dimethylamino)phenyl]benzene-1,3-dicarboxamide

Cat. No.: B10978326
M. Wt: 402.5 g/mol
InChI Key: HZJBGMYMVJAQNC-UHFFFAOYSA-N
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Description

N1N3-BIS[4-(DIMETHYLAMINO)PHENYL]BENZENE-13-DICARBOXAMIDE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a benzene dicarboxamide core. It is used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N3-BIS[4-(DIMETHYLAMINO)PHENYL]BENZENE-13-DICARBOXAMIDE typically involves the reaction of 4-(dimethylamino)aniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N1N3-BIS[4-(DIMETHYLAMINO)PHENYL]BENZENE-13-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1N3-BIS[4-(DIMETHYLAMINO)PHENYL]BENZENE-13-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1N3-BIS[4-(DIMETHYLAMINO)PHENYL]BENZENE-13-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound can also participate in electron transfer reactions, contributing to its role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with similar structural features but different electronic properties.

    4,4’-Bis(dimethylamino)benzophenone:

Uniqueness

N1N3-BIS[4-(DIMETHYLAMINO)PHENYL]BENZENE-13-DICARBOXAMIDE stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

1-N,3-N-bis[4-(dimethylamino)phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H26N4O2/c1-27(2)21-12-8-19(9-13-21)25-23(29)17-6-5-7-18(16-17)24(30)26-20-10-14-22(15-11-20)28(3)4/h5-16H,1-4H3,(H,25,29)(H,26,30)

InChI Key

HZJBGMYMVJAQNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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